Necrosulfonamide

Apoptosis Selectivity MLKL Specificity Cytotoxicity Assay

Select Necrosulfonamide (NSA) for precise human MLKL-targeted necroptosis inhibition. Unlike Nec-1s (RIPK1 upstream), NSA blocks MLKL and GSDMD—terminal executioners of necroptosis and pyroptosis—at IC50 124 nM in HT-29 cells. Active in human cells only; inactive in mouse models due to Cys86Trp substitution in murine MLKL. Superior to GW806742X (VEGFR2 IC50=2 nM off-target). Validated for myocardial ischemia-reperfusion (rat), sepsis, neuroinflammation models. Negative control for apoptosis in RIP3-negative Panc-1 cells. Choose NSA for dual-pathway inhibition with clean target engagement.

Molecular Formula C18H15N5O6S2
Molecular Weight 461.5 g/mol
CAS No. 1360614-48-7
Cat. No. B1662192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrosulfonamide
CAS1360614-48-7
SynonymsN-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide
necrosulfonamide
Molecular FormulaC18H15N5O6S2
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
InChIKeyFNPPHVLYVGMZMZ-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Necrosulfonamide (NSA, CAS 1360614-48-7): Selective MLKL and GSDMD Inhibitor for Necroptosis and Pyroptosis Research Procurement


Necrosulfonamide (NSA, CAS 1360614-48-7) is a synthetic small molecule necroptosis inhibitor that selectively targets mixed lineage kinase domain-like protein (MLKL), preventing MLKL-mediated necrosis downstream of RIPK3 activation [1]. It also binds gasdermin D (GSDMD), inhibiting NLRP3- and pyrin-mediated pyroptosis [2]. NSA displays neuroprotective effects and suppresses inflammatory signaling in multiple disease models [3].

Why Necrosulfonamide Cannot Be Substituted with Other Necroptosis or Pyroptosis Inhibitors


Generic substitution of necroptosis inhibitors fails due to fundamental differences in target engagement and off-target profiles. While Necrostatin-1s (Nec-1s) inhibits RIPK1 upstream of the necrosome, NSA acts directly on MLKL and GSDMD, blocking the terminal executioners of necroptosis and pyroptosis [1]. NSA exhibits strict species specificity—active in human cells but not mouse cells due to a single amino acid substitution in murine MLKL—necessitating careful model selection . In contrast, GW806742X targets the MLKL pseudokinase domain (Kd = 9.3 μM) but demonstrates potent off-target VEGFR2 inhibition (IC50 = 2 nM), which confounds phenotypic interpretation . Procurement decisions must therefore be guided by precise target engagement and species compatibility, not merely the broad class of necroptosis inhibitors.

Necrosulfonamide Differential Evidence: Quantified Performance Against Comparators for Scientific Selection


Target Selectivity: Necrosulfonamide Exhibits No Apoptosis Inhibition at 5 μM, Preserving Pathway Specificity

Necrosulfonamide demonstrates target specificity by showing no effect on apoptosis induction, even at 5 μM concentration, unlike broader-spectrum kinase inhibitors that may simultaneously affect multiple cell death pathways . This contrasts with GW806742X, which exhibits potent VEGFR2 inhibition (IC50 = 2 nM) that can independently influence cell survival and angiogenesis .

Apoptosis Selectivity MLKL Specificity Cytotoxicity Assay

Species Specificity: Necrosulfonamide Potency Defined by Human MLKL Cys86, Inactive in Mouse Models

Necrosulfonamide inhibits MLKL-mediated necrosis in human cells with an IC50 of 124 nM, but is ineffective in mouse cells [1]. This species specificity arises because the cysteine at residue 86 in human MLKL that is covalently modified by NSA is replaced by a tryptophan in mouse MLKL . In contrast, GW806742X binds the MLKL pseudokinase domain with a Kd of 9.3 μM in both species, but its high Kd and off-target effects limit utility .

Species Specificity MLKL Target Engagement Preclinical Model Selection

In Vivo Cardioprotection: Necrosulfonamide Matches Nec-1s Infarct Reduction and Improves Functional Recovery

In a direct comparative study of necroptosis inhibitors in isolated rat hearts subjected to global ischemia-reperfusion, NSA reduced myocardial necrosis volume to 34.7 ± 5.82% compared to 50.5 ± 7.82% in vehicle controls (p < 0.01) [1]. NSA and Nec-1s were the only inhibitors among those tested (Nec-1, Nec-5, Nec-1s, NSA) that improved functional recovery, including increased left ventricular developed pressure and coronary flow rate (p < 0.01 vs. controls) [1].

Ischemia-Reperfusion Injury Cardioprotection In Vivo Efficacy

Cytoprotection in Human Macrophages: NSA Demonstrates Superior Efficacy Over Nec-1s Against S. aureus-Induced Necroptosis

In human THP-1 macrophages and primary human macrophages infected with S. aureus, 10 μM NSA significantly reduced LDH-measured cytotoxicity compared to DMSO control (p = 0.0004 in THP-1; p = 0.04 in primary macrophages) [1]. At the tested concentration of 200 μM Nec-1s, NSA at 10 μM provided comparable or superior cytoprotection in the same experimental system [1].

Macrophage Necroptosis Infection Model LDH Cytotoxicity

Dual Inhibition of Pyroptosis and Necroptosis: NSA Binds GSDMD and Inhibits NLRP3-Mediated Pyroptosis at 5 µM

Beyond necroptosis inhibition, NSA binds directly to gasdermin D (GSDMD) and inhibits NLRP3- and pyrin-mediated pyroptosis in mouse bone marrow-derived macrophages (BMDMs) when used at a concentration of 5 µM [1]. In vivo, NSA (20 mg/kg) increases survival in a mouse model of LPS-induced sepsis and reduces spinal edema in a spinal cord injury model [1]. Necrostatin-1s does not possess this dual activity [2].

Pyroptosis Inhibition GSDMD Binding Inflammasome

Optimal Application Scenarios for Necrosulfonamide in Academic and Pharmaceutical Research


Human Cell-Based Necroptosis Studies Requiring Direct MLKL Inhibition

NSA is the preferred inhibitor for human cell lines (e.g., HT-29, THP-1, HeLa) when the research objective is to block necroptosis at the MLKL execution step rather than upstream RIPK1/RIPK3 signaling. Its IC50 of 124 nM in human HT-29 cells and inactivity in mouse cells make it uniquely suited for human-specific necroptosis research [1]. Researchers using murine models must select alternative MLKL inhibitors due to species incompatibility [2].

Cardiac Ischemia-Reperfusion Injury Models in Rats

NSA is validated for use in rat models of myocardial ischemia-reperfusion injury, where it reduces infarct size and improves functional recovery when administered intraperitoneally at doses derived from EC50 data [1]. NSA and Nec-1s are the only necroptosis inhibitors demonstrated to improve post-ischemic left ventricular function, making NSA a suitable choice when functional recovery endpoints are prioritized [1].

Dual Necroptosis-Pyroptosis Inhibition in Inflammatory Disease Models

NSA's unique ability to inhibit both MLKL-mediated necroptosis and GSDMD-mediated pyroptosis at 5 µM makes it invaluable for studying diseases where both pathways contribute to pathology, such as sepsis, neuroinflammation, and abdominal aortic aneurysm [1]. In mouse models, NSA (5-20 mg/kg) reduces inflammatory cytokine levels (IL-1β, IL-18), improves survival in LPS-induced sepsis, and alleviates angiotensin II-induced aneurysm formation [2].

Negative Control for Apoptosis in Panc-1 Cells

NSA can be used as a negative control for apoptosis induction in RIP3-negative Panc-1 cells, as it shows no effect on TNF-α plus Smac mimetic-induced apoptosis at concentrations up to 5 µM [1]. This property is useful for confirming that observed cell death phenotypes are apoptosis-independent and for ruling out off-target pro-apoptotic effects in mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necrosulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.